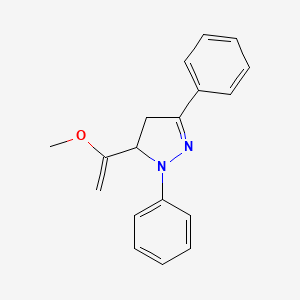
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is a macrocyclic compound belonging to the class of polyamines. It is characterized by its large ring structure containing nine nitrogen atoms. This compound is part of a broader family of macrocyclic polyamines, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane typically involves the cyclization of linear polyamines. One common method is the reaction of a linear polyamine with a suitable dihalide under basic conditions. The reaction proceeds through a series of nucleophilic substitutions, leading to the formation of the macrocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure the formation of the desired macrocyclic product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane can undergo various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocyclic ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the nitrogen atoms to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of sensors and catalysts due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as ligands, coordinating with metal ions to form stable chelates. This property is exploited in various applications, from catalysis to drug delivery.
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13,16,19,22,25-Nonaazacycloheptacosane is part of a family of macrocyclic polyamines, which include compounds such as:
- 1,4,7,10,13,16-Hexaazacyclooctadecane
- 1,4,7,10,13,16,19-Heptaazacyclohenicosane
- 1,4,7,10,13,16,19,22-Octaazacyclotetracosane
Compared to these similar compounds, this compound has a larger ring size and more nitrogen atoms, which can enhance its ability to form stable complexes with larger metal ions. This makes it unique and valuable for specific applications where larger metal ions are involved.
Eigenschaften
CAS-Nummer |
57970-53-3 |
|---|---|
Molekularformel |
C18H45N9 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
1,4,7,10,13,16,19,22,25-nonazacycloheptacosane |
InChI |
InChI=1S/C18H45N9/c1-2-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-3-19-1/h19-27H,1-18H2 |
InChI-Schlüssel |
VDBVHXFEFBWRPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCNCCNCCNCCNCCNCCNCCNCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



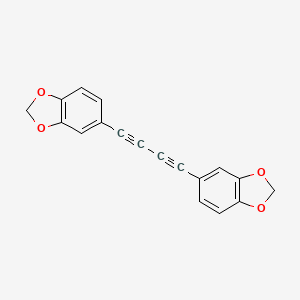

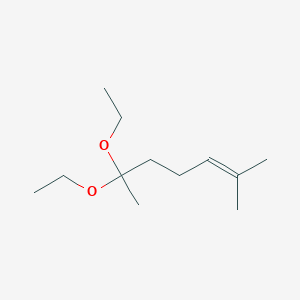
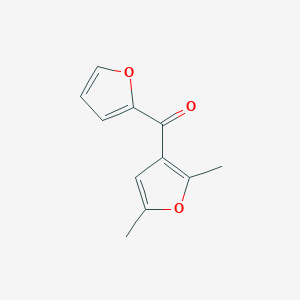
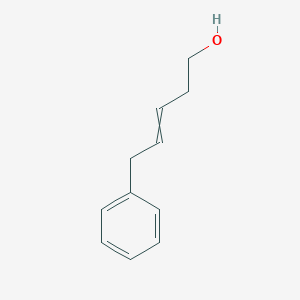
![1H-Isoindole-1,3(2H)-dione, 2-[3-(butylsulfonyl)-2-chloropropyl]-](/img/structure/B14614733.png)
![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)
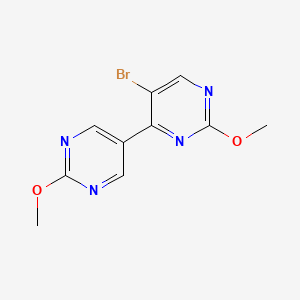
![[(4-Fluorophenyl)imino]tris(4-methoxyphenyl)-lambda~5~-phosphane](/img/structure/B14614786.png)

![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14614793.png)
![Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B14614799.png)
